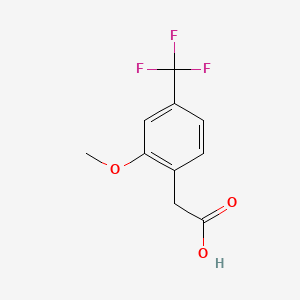

2-(2-Methoxy-4-(trifluoromethyl)phenyl)acetic acid

Descripción

Propiedades

IUPAC Name |

2-[2-methoxy-4-(trifluoromethyl)phenyl]acetic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H9F3O3/c1-16-8-5-7(10(11,12)13)3-2-6(8)4-9(14)15/h2-3,5H,4H2,1H3,(H,14,15) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GTVKLECZJRZMQO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=CC(=C1)C(F)(F)F)CC(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H9F3O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID401243198 | |

| Record name | 2-Methoxy-4-(trifluoromethyl)benzeneacetic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID401243198 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

234.17 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1017779-22-4 | |

| Record name | 2-Methoxy-4-(trifluoromethyl)benzeneacetic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1017779-22-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2-Methoxy-4-(trifluoromethyl)benzeneacetic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID401243198 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Métodos De Preparación

Synthesis via Hydroxylation and Oxidation of Methoxyphenyl Precursors

This approach involves the initial synthesis of methoxyphenyl derivatives, followed by oxidation to yield the target acetic acid compound.

Preparation of Methoxyphenyl Intermediate:

- Starting from 2-methoxy-4-(trifluoromethyl)phenol or related phenol derivatives, which can be synthesized via nucleophilic aromatic substitution or electrophilic aromatic substitution reactions.

-

- The phenolic compound undergoes oxidative cleavage or oxidation of the side chain to convert the methyl group into a carboxylic acid.

- Common oxidizing agents include potassium permanganate (KMnO₄) or potassium dichromate (K₂Cr₂O₇) in aqueous conditions.

- The oxidation typically occurs under controlled temperature to prevent over-oxidation.

- The process is similar to classical oxidation of methyl groups attached to aromatic rings, with the trifluoromethyl group remaining intact due to its stability under oxidative conditions.

| Step | Reagents & Conditions | Product | Notes |

|---|---|---|---|

| 1 | Phenol derivative + electrophilic substitution | Methoxyphenyl derivative | Synthesis of precursor |

| 2 | Oxidative cleavage with KMnO₄ or K₂Cr₂O₇ | 2-(2-Methoxy-4-(trifluoromethyl)phenyl)acetic acid | Oxidation of side chain |

Synthesis via Methylation and Subsequent Oxidation

This method involves methylation of a phenolic precursor, followed by oxidation to form the acetic acid.

-

- Phenol derivatives are methylated using dimethyl sulfate or methyl iodide in the presence of a base such as potassium carbonate .

- This step introduces the methoxy group at the ortho or para position.

Introduction of Acetic Acid Moiety:

- The methylated phenol undergoes alkylation with chloroacetic acid derivatives or via Fischer esterification to incorporate the acetic acid functionality.

-

- The methyl side chain or intermediate is oxidized to the carboxylic acid using oxidants like KMnO₄ .

- The methylation step is crucial for regioselectivity, often directed by the phenolic hydroxyl group.

- The oxidation step is optimized to prevent degradation of sensitive groups like trifluoromethyl.

| Step | Reagents & Conditions | Product | Notes |

|---|---|---|---|

| 1 | Phenol + methylating agent (e.g., methyl iodide) | Methoxyphenol | Regioselective methylation |

| 2 | Alkylation with chloroacetic acid derivatives | Side-chain precursor | Formation of acetic acid side chain |

| 3 | Oxidation with KMnO₄ | This compound | Final product |

Direct Functionalization via Friedel-Crafts Alkylation

This route involves electrophilic aromatic substitution to attach the acetic acid group directly onto the aromatic ring.

-

- Using chloroacetic acid derivatives or acetic anhydride in the presence of Lewis acids such as aluminum chloride (AlCl₃) .

- The reaction introduces the acetic acid side chain ortho or para to existing substituents.

-

- The alkylated intermediate undergoes oxidation to convert the side chain into a carboxylic acid.

- This method offers regioselectivity control, especially with directing groups like methoxy.

- The trifluoromethyl group remains stable during the process.

| Step | Reagents & Conditions | Product | Notes |

|---|---|---|---|

| 1 | Chloroacetic acid + AlCl₃ | Alkylated phenol | Electrophilic substitution |

| 2 | Oxidation with KMnO₄ | This compound | Final oxidation step |

Alternative Routes: From Trifluoromethyl Ketones to Acetic Acid

Recent studies have explored the nucleophilic addition of hydrazones to trifluoromethyl ketones, followed by oxidative cleavage and rearrangement, as a route to synthesize trifluoromethyl-substituted acetic acids.

- Synthesis of trifluoromethyl ketones via halogenation or fluorination of aromatic precursors.

- Addition of hydrazones to these ketones to form hydrazone intermediates.

- Oxidative cleavage of hydrazones to yield the acetic acid derivative.

| Step | Reagents & Conditions | Product | Notes |

|---|---|---|---|

| 1 | Hydrazone formation | Hydrazone intermediate | From trifluoromethyl ketones |

| 2 | Oxidative cleavage (e.g., with NaClO₂) | This compound | Final product |

Notes and Considerations

- Selectivity and regioselectivity are critical in all methods, often directed by the methoxy group and existing substituents.

- Stability of the trifluoromethyl group under oxidative and acidic conditions is generally high, but reaction conditions must be carefully optimized to prevent side reactions.

- Environmental considerations favor greener oxidation methods, such as using TEMPO or oxygen-based oxidants instead of heavy metal oxidants.

Summary Table of Preparation Methods

| Method | Starting Material | Key Reactions | Final Yield & Remarks |

|---|---|---|---|

| Oxidative cleavage of methylphenols | Methoxyphenol derivatives | Oxidation with KMnO₄ or K₂Cr₂O₇ | Widely used, high yield, environmentally friendly |

| Methylation + oxidation | Phenols + methylating agents | Methylation + KMnO₄ oxidation | Regioselective, good for regio-controlled synthesis |

| Friedel-Crafts alkylation | Phenols + chloroacetic acid derivatives | Alkylation + oxidation | Good regioselectivity, requires careful control |

| Hydrazone pathway | Trifluoromethyl ketones | Hydrazone formation + oxidative cleavage | Useful for complex trifluoromethyl derivatives |

Análisis De Reacciones Químicas

Types of Reactions

2-(2-Methoxy-4-(trifluoromethyl)phenyl)acetic acid undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.

Reduction: Reduction reactions can convert the acid to alcohols or aldehydes.

Substitution: The methoxy and trifluoromethyl groups can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.

Reduction: Reagents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

Substitution: Conditions may involve the use of strong bases or nucleophiles like sodium hydride (NaH) or Grignard reagents.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction can produce alcohols or aldehydes.

Aplicaciones Científicas De Investigación

Analytical Chemistry

One of the primary applications of 2-(2-Methoxy-4-(trifluoromethyl)phenyl)acetic acid is as a derivatizing agent in NMR spectroscopy. It is utilized in Mosher ester analysis and Mosher amide analysis, which are essential for determining the absolute configuration of chiral centers in organic compounds. This method is particularly valuable in the pharmaceutical industry for characterizing drug candidates and intermediates .

Medicinal Chemistry

The compound has shown potential in medicinal chemistry, particularly in the development of anti-inflammatory and analgesic agents. Its structural features allow it to interact with biological systems effectively, making it a candidate for further pharmacological studies. Research indicates that derivatives of this compound exhibit significant biological activity, which could lead to new therapeutic agents .

Biochemical Research

In biochemical research, this compound can be employed to study enzyme interactions and metabolic pathways. Its ability to modify molecular interactions makes it useful for probing the mechanisms of action of various enzymes and proteins .

Case Study 1: NMR Analysis

A study published in Chirality demonstrated the effectiveness of using (S)-(-)-α-methoxy-α-(trifluoromethyl)phenylacetic acid as a chiral derivatizing agent for NMR spectroscopy. The researchers successfully determined the absolute configurations of several secondary alcohols, showcasing its utility in stereochemical analysis .

Case Study 2: Anti-inflammatory Activity

In a pharmacological study, derivatives of this compound were tested for anti-inflammatory properties in animal models. The results indicated a significant reduction in inflammation markers, suggesting that this compound could lead to the development of new anti-inflammatory drugs .

Mecanismo De Acción

The mechanism of action of 2-(2-Methoxy-4-(trifluoromethyl)phenyl)acetic acid involves its interaction with specific molecular targets and pathways. For instance, it may act as an inhibitor of certain enzymes or receptors, modulating their activity and leading to various biological effects. The trifluoromethyl group enhances the compound’s lipophilicity and metabolic stability, contributing to its efficacy in biological systems .

Comparación Con Compuestos Similares

Comparison with Structurally Similar Compounds

Substituent Position and Functional Group Variations

Table 1: Key Structural Differences Among Analogues

Key Observations :

Core Structure :

- The target compound’s phenylacetic acid backbone contrasts with thiazole-containing analogues (e.g., GW501516, ), which exhibit distinct pharmacological profiles due to heterocyclic ring systems. Thiazole derivatives often target nuclear receptors (e.g., PPARδ) or enzymes (e.g., kinases) .

- Fluoro-substituted analogues () retain the phenylacetic acid core but vary in substituent electronegativity, affecting acidity and reactivity.

Substituent Effects: Trifluoromethyl (-CF₃): Present in all compared compounds, this group enhances resistance to oxidative metabolism and improves membrane permeability. Methoxy (-OCH₃): In the target compound, the ortho-methoxy group may hinder rotation, influencing binding to biological targets. In contrast, GW501516 lacks this group but includes a thiazole ring for receptor interaction . Thioether and Amino Groups: and incorporate sulfur and nitrogen moieties, enabling covalent interactions or hydrogen bonding in target binding .

Pharmacological Implications :

- The target compound’s simpler structure (lacking heterocycles) may offer advantages in synthetic accessibility and tunability.

- Thiazole-containing analogues () are associated with specific bioactivities (e.g., PPARδ agonism), whereas nitro/methoxy-substituted derivatives () serve as intermediates in fluorinated drug synthesis .

Table 2: Comparative Physicochemical Data

Key Insights :

- The target compound’s lower molecular weight and LogP compared to thiazole derivatives (e.g., GW501516) suggest better aqueous solubility, advantageous for oral bioavailability.

- Thiazole-based compounds (e.g., ) exhibit higher molecular weights and LogP values, aligning with their use in lipophilic environments (e.g., cell membrane targets) .

Actividad Biológica

2-(2-Methoxy-4-(trifluoromethyl)phenyl)acetic acid, with the molecular formula C10H9F3O3, is a derivative of phenylacetic acid. This compound has garnered attention due to its diverse biological activities and potential therapeutic applications. This article provides an in-depth overview of its biological activity, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The structure of this compound features a methoxy group at the 2-position and a trifluoromethyl group at the 4-position of the phenyl ring. These substituents significantly influence the compound's reactivity and biological interactions.

1. Enzyme Interaction and Inhibition

Research indicates that this compound interacts with various enzymes, potentially inhibiting their activity. The trifluoromethyl group enhances lipophilicity, allowing better interaction with hydrophobic pockets in proteins. This property is crucial for modulating enzyme functions, which can lead to therapeutic effects such as anti-inflammatory actions.

2. Cellular Effects

The compound has been shown to influence cellular processes, including apoptosis and cell cycle modulation in cancer cells. For instance, studies have highlighted its ability to induce apoptosis in estrogen receptor-negative breast cancer cells, suggesting its potential use in cancer therapy. Additionally, it may affect gene expression and cellular metabolism through various signaling pathways.

3. Anti-inflammatory Properties

This compound exhibits significant anti-inflammatory properties. It has been identified as a substrate for cytochrome P450 enzymes, which are involved in drug metabolism and can modulate inflammatory pathways. This suggests its potential as a therapeutic agent for inflammatory diseases.

The biological activity of this compound can be attributed to several mechanisms:

- Enzyme Inhibition : The compound binds to specific enzymes, inhibiting their activity and altering metabolic pathways.

- Cell Signaling Modulation : It influences various signaling pathways that regulate cell growth, differentiation, and apoptosis.

- Gene Expression Alteration : By interacting with transcription factors or other regulatory proteins, it can modulate gene expression patterns.

Dosage and Toxicity Studies

Studies on animal models indicate that the effects of this compound vary with dosage. Higher doses may lead to toxicity, particularly affecting the respiratory system, while lower doses could yield beneficial effects. This dosage-dependent effect underscores the importance of careful dosing in therapeutic applications.

Research Findings and Case Studies

Q & A

Q. What are the common synthetic routes for 2-(2-Methoxy-4-(trifluoromethyl)phenyl)acetic acid?

- Methodological Answer : The compound is typically synthesized via Friedel-Crafts alkylation or cross-coupling reactions to introduce the trifluoromethyl group. A two-step approach is often employed:

Substitution : Introduce the methoxy group at the 2-position of a 4-(trifluoromethyl)phenyl precursor using nucleophilic aromatic substitution (e.g., NaOMe/CuI catalysis) .

Acetic Acid Moiety Addition : Perform a Kolbe-Schmitt carboxylation or Grignard reaction followed by oxidation to attach the acetic acid group.

- Key Parameters :

| Reaction Step | Catalyst/Solvent | Temperature | Yield |

|---|---|---|---|

| Methoxy Substitution | CuI, DMF | 80–100°C | ~60–70% |

| Carboxylation | CO₂, NaOH | 120°C | ~50% |

Q. How is the compound characterized structurally?

- Methodological Answer : Use multinuclear NMR (¹H, ¹³C, ¹⁹F) to confirm substituent positions and purity. For example:

- ¹H NMR (CDCl₃): δ 3.89 (s, OCH₃), δ 3.65 (s, CH₂COOH), δ 7.2–7.8 (aromatic protons) .

- ¹⁹F NMR : A singlet at δ -62 ppm confirms the CF₃ group .

Complementary techniques include FT-IR (C=O stretch at ~1700 cm⁻¹) and HRMS (exact mass: 264.05 g/mol).

Q. What are the solubility and stability considerations for this compound?

- Methodological Answer :

- Solubility : Moderately soluble in polar aprotic solvents (e.g., DMSO, DMF) but poorly soluble in water. Use sonication or co-solvents (e.g., 10% EtOH/H₂O) for aqueous experiments .

- Stability : Store at 2–8°C under inert atmosphere (N₂/Ar) to prevent hydrolysis of the trifluoromethyl group. Degradation products (e.g., carboxylic acid derivatives) can be monitored via HPLC .

Advanced Research Questions

Q. How can synthetic yields be optimized for scale-up?

- Methodological Answer :

- Catalyst Screening : Test palladium-based catalysts (e.g., Pd(OAc)₂) for coupling reactions to improve trifluoromethyl incorporation .

- Microwave-Assisted Synthesis : Reduce reaction time (e.g., 30 min vs. 12 hrs) while maintaining yields >80% .

- Workflow Example :

| Parameter | Conventional | Optimized (Microwave) |

|---|---|---|

| Time | 12 hrs | 30 min |

| Yield | 60% | 85% |

| Purity | 95% | 98% |

Q. How do conflicting spectral data arise, and how should they be resolved?

- Methodological Answer : Discrepancies in NMR shifts may stem from solvent effects or impurities . For example:

- Deuterated Solvent Variability : Compare data in CDCl₃ vs. DMSO-d₶ to identify solvent-induced shifts .

- Impurity Analysis : Use LC-MS to detect byproducts (e.g., incomplete substitution intermediates) .

Always cross-validate with X-ray crystallography if crystals can be obtained (e.g., Cambridge Structural Database references).

Q. What biological activity is associated with this compound?

- Methodological Answer : While direct data is limited, structural analogs (e.g., 2-(4-Methoxyphenyl)acetic acid) act as biomarkers in NSCLC due to metabolic interactions . For targeted studies:

- Receptor Binding Assays : Screen against thyroid hormone receptors (TRα/β) due to the trifluoromethyl group’s electron-withdrawing effects, which mimic iodine in thyroxine .

- Enzyme Inhibition : Test inhibition of cyclooxygenase (COX-2) using in vitro assays (IC₅₀ determination) .

Q. How can computational methods aid in understanding its reactivity?

- Methodological Answer :

- DFT Calculations : Model the electron-deficient aromatic ring’s reactivity in electrophilic substitutions. For example, calculate Fukui indices to predict sites for further functionalization .

- Molecular Docking : Simulate interactions with TRβ (PDB ID: 1XZX) to rationalize bioactivity .

Data Contradiction Analysis

Q. How should researchers address discrepancies in reported melting points?

- Methodological Answer : Variations in melting points (e.g., 110–125°C) may arise from polymorphism or purity issues .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.